molecular formula Br4Li2Ni B086636 Dilithium;tetrabromonickel(2-) CAS No. 13826-95-4

Dilithium;tetrabromonickel(2-)

Cat. No.: B086636
CAS No.: 13826-95-4
M. Wt: 392.2 g/mol
InChI Key: AVJDNPHXGKKFIA-UHFFFAOYSA-J
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Description

Dilithium;tetrabromonickel(2-) is a chemical compound with the formula Li₂NiBr₄. It is commonly used as a catalyst in various chemical reactions and is known for its role in the regioselective preparation of magnetic resonance contrast agents. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and has a molecular weight of 392.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilithium;tetrabromonickel(2-) can be synthesized by reacting lithium bromide (LiBr) with nickel(II) bromide (NiBr₂) in an appropriate solvent such as tetrahydrofuran (THF). The reaction typically involves mixing equimolar amounts of the reactants under an inert atmosphere to prevent oxidation. The resulting solution is then filtered to remove any insoluble impurities .

Industrial Production Methods

In an industrial setting, the production of dilithium tetrabromonickelate(II) solution follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors equipped with stirring mechanisms to ensure thorough mixing. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dilithium;tetrabromonickel(2-) undergoes various types of chemical reactions, including:

    Oxidation-Reduction Reactions: It can participate in redox reactions where it acts as a catalyst.

    Substitution Reactions: It can facilitate the substitution of bromide ions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with dilithium tetrabromonickelate(II) solution include unsaturated epoxides and ATP mimics. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving dilithium tetrabromonickelate(II) solution depend on the specific reactants and conditions used. For example, it can aid in the regioselective synthesis of (-)-gallocatechin and other complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dilithium;tetrabromonickel(2-) is unique due to its specific catalytic properties and its ability to facilitate regioselective synthesis of complex organic molecules. Its use in the preparation of magnetic resonance contrast agents also sets it apart from other similar compounds .

Properties

IUPAC Name

dilithium;tetrabromonickel(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJDNPHXGKKFIA-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Ni-2](Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br4Li2Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453236
Record name AGN-PC-0NF0DX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13826-95-4
Record name AGN-PC-0NF0DX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name di-Lithium tetrabromonickelate(II)
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Customer
Q & A

Q1: What is the role of Lithium Tetrabromonickelate(II) in the hydrobromination of epoxides?

A1: Lithium Tetrabromonickelate(II) acts as a catalyst in the reaction. While the exact mechanism is not detailed in the provided abstract [], it's likely that the Nickel(II) center facilitates the opening of the epoxide ring and subsequent addition of the bromide ion. This catalytic activity allows for the efficient conversion of epoxides to bromohydrins under specific conditions.

Q2: Are there any insights into the selectivity of Lithium Tetrabromonickelate(II) in this specific reaction?

A2: The abstract doesn't elaborate on the selectivity of Lithium Tetrabromonickelate(II) in this reaction []. Further investigation into the full text of the paper would be necessary to determine if the catalyst exhibits regioselectivity (preference for bromide addition to a specific carbon of the epoxide ring) or stereoselectivity (preference for a specific stereoisomer formation).

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